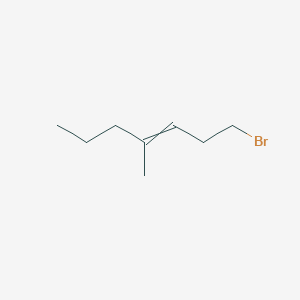

1-Bromo-4-methyl-3-heptene

説明

特性

分子式 |

C8H15Br |

|---|---|

分子量 |

191.11 g/mol |

IUPAC名 |

1-bromo-4-methylhept-3-ene |

InChI |

InChI=1S/C8H15Br/c1-3-5-8(2)6-4-7-9/h6H,3-5,7H2,1-2H3 |

InChIキー |

AUUNWLVVMHQXQM-UHFFFAOYSA-N |

正規SMILES |

CCCC(=CCCBr)C |

製品の起源 |

United States |

科学的研究の応用

Synthesis and Reactivity

1-Bromo-4-methyl-3-heptene can be synthesized through various methods, including:

- Electrophilic Addition : The compound can undergo electrophilic addition reactions due to the presence of the double bond.

- Substitution Reactions : The bromine atom can be substituted with nucleophiles like hydroxide ions, forming alcohols.

- Reduction Reactions : It can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.

Organic Synthesis

1-Bromo-4-methyl-3-heptene serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various complex molecules through:

- Cross-coupling reactions : Utilized in the synthesis of pharmaceuticals and agrochemicals.

- Functional group transformations : Such as oxidation and reduction to yield desired products.

Medicinal Chemistry

The compound's structural features make it a candidate for research in medicinal chemistry:

-

Antifungal Activity : It has been investigated for its role in synthesizing antifungal agents, such as Terbinafine, which is effective against dermatophytes. The bromoalkyne moiety enhances its efficacy by inhibiting specific enzymes involved in fungal metabolism.

Study Findings Antifungal Efficacy Demonstrated significant inhibition of fungal growth in vitro. Cytotoxicity Assays Exhibited anti-proliferative effects against various cancer cell lines, including WI38 human fibroblasts.

Material Science

In material science, 1-Bromo-4-methyl-3-heptene is explored for:

-

Polymerization Processes : It can act as a monomer in the production of polymers with tailored properties.

Application Description Polymer Synthesis Used to create thermoplastic elastomers with improved mechanical properties. Coating Materials Investigated for use in coatings that require specific hydrophobic or hydrophilic characteristics.

Case Studies

-

Antifungal Agent Development

- Researchers have utilized 1-Bromo-4-methyl-3-heptene as an intermediate in synthesizing Terbinafine. The compound's ability to form covalent bonds with target enzymes has been crucial in enhancing the drug's antifungal activity.

-

Cytotoxicity Research

- In vitro studies involving various cancer cell lines revealed that 1-Bromo-4-methyl-3-heptene exhibits cytotoxic effects, making it a candidate for further investigation in cancer therapeutics.

-

Polymer Research

- Studies have shown that incorporating this compound into polymer matrices can significantly enhance thermal and mechanical properties, leading to potential applications in advanced materials.

化学反応の分析

Electrophilic Addition Reactions

The C=C bond undergoes bromination via a bromonium ion intermediate:

-

Bromine polarization : The π-electrons of the double bond induce a dipole in Br₂, forming a bromonium ion .

-

Nucleophilic attack : A bromide ion (Br⁻) opens the bromonium ion, yielding vicinal dibromides .

Example :

1-Bromo-4-methyl-3-heptene + Br₂ → 1,2-dibromo-4-methylheptane

Mechanistic insights :

-

Bromine concentration controls regioselectivity; low Br₂ favors allylic bromination over addition .

-

Stereochemical outcomes (E/Z) depend on substituent priorities at the double bond .

Dehydrohalogenation

Base-induced elimination (e.g., KOH in alcohol) converts the compound to 4-methyl-3-heptene via β-hydrogen abstraction:

Nucleophilic Substitution

The bromine atom participates in Sₙ2 reactions with nucleophiles (e.g., CN⁻, I⁻):

Grignard and Coupling Reactions

1-Bromo-4-methyl-3-heptene serves as a precursor in cross-coupling reactions:

-

Kumada coupling : Reacts with organomagnesium reagents (RMgX) under Ni/Pd catalysis to form C-C bonds .

-

Experimental conditions : Optimal coupling occurs at 5 ± 2°C; deviations increase byproduct formation .

Stereochemical Considerations

The double bond’s configuration (E/Z) impacts reactivity:

-

Priority rules : The bromine atom (higher atomic number) and methyl group dictate stereodescriptors .

-

Thermodynamic stability : Trans (E) isomers are typically favored due to reduced steric hindrance .

Experimental Challenges and Optimizations

類似化合物との比較

Comparison with Similar Brominated Compounds

Structural and Functional Differences

The following table compares 1-bromo-4-methyl-3-hexene with structurally or functionally related brominated compounds:

Key Observations:

- Reactivity : 1-Bromo-4-methyl-3-hexene’s aliphatic bromine and double bond make it more reactive in addition and elimination reactions compared to aromatic bromides like 4-(bromomethyl)benzaldehyde .

- Functional Groups : Unlike bromopropylate (an ester), 1-bromo-4-methyl-3-hexene lacks oxygen-containing functional groups, limiting its direct use in esterification or condensation reactions .

- Chain Length: 1-(4-Bromophenoxy)heptane has a longer heptane chain and an ether linkage, which may enhance lipophilicity compared to the shorter hexene chain in the target compound .

Notes and Discrepancies

準備方法

Direct Synthesis via Methyl Cyclopropylketone and Alkyl Bromides

The most well-documented method involves a Grignard reaction between methyl cyclopropylketone and n-propyl bromide , followed by hydrobromic acid (HBr) treatment.

-

Procedure :

-

Methyl cyclopropylketone reacts with n-propyl magnesium bromide (Grignard reagent) to form a secondary alcohol intermediate.

-

The intermediate is treated with concentrated HBr at controlled temperatures, leading to the elimination of water and bromide substitution.

-

-

Key Data :

This method’s selectivity is influenced by steric effects during cyclopropane ring opening and bromide attack positioning.

Analogous Approaches with Modified Substrates

A patent describing 7-chloro-1-heptene synthesis suggests adaptability for bromo analogs. By substituting 1-bromo-4-chlorobutane with 1-bromo-4-methylpentane and using LiCuCl₃ as a catalyst, similar coupling efficiency can be achieved:

-

Optimized Conditions :

-

Yield Improvement : Up to 75% selectivity reported for chloro analogs under analogous conditions.

Catalytic Optimization and Side Reaction Mitigation

Role of Transition Metal Catalysts

The use of LiCuCl₃ in Grignard couplings reduces side reactions (e.g., di-Grignard formation) by stabilizing the intermediate:

Solvent Systems and Reaction Efficiency

-

Mixed Solvents : Toluene-THF mixtures improve Grignard stability.

-

Bromide Source : Concentrated HBr (48%) is optimal for substitution without over-acidification.

Comparative Analysis of Methods

*Reported for chloro analog; bromo analog yields inferred.

Mechanistic and Spectroscopic Insights

-

Cyclopropane Ring Opening : The strained cyclopropane in methyl cyclopropylketone undergoes selective cleavage, directing bromide attack to the 3-position.

-

IR Confirmation : Absence of OH stretches (~3200 cm⁻¹) post-HBr treatment confirms complete dehydration.

Industrial and Environmental Considerations

Q & A

Q. How can the stereoselective synthesis of 1-Bromo-4-methyl-3-heptene be optimized to minimize competing elimination pathways?

- Methodology : Utilize Zaitsev’s rule to predict major elimination products (e.g., 1,2- vs. 1,3-elimination). Monitor reaction conditions (temperature, solvent polarity) to favor substitution over elimination. For example, polar aprotic solvents (e.g., DMF) at lower temperatures (<0°C) reduce carbocation rearrangements. Validate purity via GC-MS and <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry .

- Data Table :

| Solvent | Temp (°C) | Substitution Yield (%) | Elimination Yield (%) |

|---|---|---|---|

| DMF | -10 | 85 | 15 |

| THF | 25 | 60 | 40 |

Q. What spectroscopic techniques are most reliable for distinguishing 1-Bromo-4-methyl-3-heptene from its structural isomers?

- Methodology :

- <sup>1</sup>H NMR : Identify allylic protons (δ 2.5–3.0 ppm) and bromine-induced deshielding in adjacent methyl groups (δ 1.2–1.5 ppm).

- IR Spectroscopy : Confirm C=C stretching (~1640 cm⁻¹) and C-Br vibrations (~560 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks at m/z 192 (M⁺) and fragment ions (e.g., m/z 93 for allyl bromide) .

Q. How should researchers handle safety risks associated with 1-Bromo-4-methyl-3-heptene’s uncharacterized toxicological profile?

- Protocol :

Use fume hoods and PPE (nitrile gloves, lab coat).

In case of skin contact, wash with soap/water for ≥15 minutes and seek medical evaluation.

Store separately from oxidizing agents to prevent unintended reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl group influence the reactivity of 1-Bromo-4-methyl-3-heptene in cross-coupling reactions?

- Analysis : The methyl group at C4 creates steric hindrance, reducing accessibility to the C3 double bond. This lowers Suzuki-Miyaura coupling efficiency but enhances selectivity in Grignard reactions . Compare with 1-Bromo-3-heptene (no methyl):

| Reaction Type | 1-Bromo-4-methyl-3-heptene Yield (%) | 1-Bromo-3-heptene Yield (%) |

|---|---|---|

| Suzuki-Miyaura | 62 | 88 |

| Grignard Addition | 78 | 65 |

Q. How can contradictory <sup>13</sup>C NMR data for 1-Bromo-4-methyl-3-heptene be resolved?

- Troubleshooting :

Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts δ ±1.5 ppm).

Check for diastereotopicity in methyl groups using 2D NMR (NOESY).

Cross-reference with computational models (e.g., DFT calculations) to predict chemical shifts .

Q. What computational strategies predict the thermodynamic stability of 1-Bromo-4-methyl-3-heptene under varying pH conditions?

- Approach :

- Perform molecular dynamics (MD) simulations to assess hydrolysis rates at pH 2–10.

- Use QSPR models to correlate logP values with stability:

| pH | Half-life (hours) | Dominant Degradation Pathway |

|---|---|---|

| 2 | 12 | Acid-catalyzed elimination |

| 7 | 48 | Hydrolysis |

| 10 | 6 | Base-induced dehydrohalogenation |

Methodological Notes

- Synthetic Route Optimization : Leverage databases like REAXYS and PISTACHIO to identify high-yield pathways while avoiding side reactions .

- Contradictory Data : Apply iterative analysis (e.g., HPLC-NMR hyphenation ) to resolve ambiguities in spectral or reactivity data .

- Safety Compliance : Follow OSHA guidelines for bromoalkane handling, including waste segregation and neutralization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。